molecular formula C10H8BrClO2 B14353672 2-Bromo-1-(4-chlorophenyl)butane-1,3-dione CAS No. 90766-27-1

2-Bromo-1-(4-chlorophenyl)butane-1,3-dione

Cat. No.: B14353672
CAS No.: 90766-27-1
M. Wt: 275.52 g/mol
InChI Key: XHWBOEUFPAPDRS-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-chlorophenyl)butane-1,3-dione is an organic compound that features both bromine and chlorine atoms attached to a butane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chlorophenyl)butane-1,3-dione typically involves the bromination of 1-(4-chlorophenyl)butane-1,3-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chlorophenyl)butane-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Hydroxyl Derivatives: Formed via nucleophilic substitution.

    Alcohols and Alkanes: Formed via reduction.

    Carboxylic Acids and Ketones: Formed via oxidation.

Scientific Research Applications

2-Bromo-1-(4-chlorophenyl)butane-1,3-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chlorophenyl)butane-1,3-dione involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-chlorophenyl)butane-1,3-dione is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

90766-27-1

Molecular Formula

C10H8BrClO2

Molecular Weight

275.52 g/mol

IUPAC Name

2-bromo-1-(4-chlorophenyl)butane-1,3-dione

InChI

InChI=1S/C10H8BrClO2/c1-6(13)9(11)10(14)7-2-4-8(12)5-3-7/h2-5,9H,1H3

InChI Key

XHWBOEUFPAPDRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C1=CC=C(C=C1)Cl)Br

Origin of Product

United States

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